molecular formula C14H23N B1266628 Pyridine, 2-(1-butylpentyl)- CAS No. 2961-49-1

Pyridine, 2-(1-butylpentyl)-

Cat. No. B1266628
Key on ui cas rn: 2961-49-1
M. Wt: 205.34 g/mol
InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N
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Patent
US04177349

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
liquid
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
205 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
liquid
Quantity
600 mL
Type
solvent
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Eight
Name
Quantity
205 g
Type
reactant
Smiles
CCCCC(CCCC)C1=NC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a two-liter, three-neck flask, equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
evaporating the ammonia
TEMPERATURE
Type
TEMPERATURE
Details
A thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
were added to the flask
CUSTOM
Type
CUSTOM
Details
The oil layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCCC(CCCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mol
AMOUNT: MASS 125 g
Name
Type
product
Smiles
NC1=NC=CC=C1C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 2.7%
Name
Type
product
Smiles
CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 35.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04177349

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
liquid
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
205 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].[NH3:3].[CH3:4][N:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[H][H]>[Fe].O>[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:18][CH2:19][CH2:20][CH3:21].[NH2:1][C:4]1[C:22]([CH:17]([CH2:16][CH2:15][CH2:14][CH3:13])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:27][CH:26]=[CH:25][N:3]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH:17]([C:22]1[N:23]=[C:24]([C:7]2[CH:15]=[CH:14][CH:13]=[C:9]([CH:10]([CH2:11][CH2:6][CH2:5][CH3:12])[CH2:16][CH2:17][CH2:18][CH3:19])[N:8]=2)[CH:25]=[CH:26][CH:27]=1)[CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
liquid
Quantity
600 mL
Type
solvent
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Eight
Name
Quantity
205 g
Type
reactant
Smiles
CCCCC(CCCC)C1=NC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a two-liter, three-neck flask, equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
evaporating the ammonia
TEMPERATURE
Type
TEMPERATURE
Details
A thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
were added to the flask
CUSTOM
Type
CUSTOM
Details
The oil layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCCC(CCCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.61 mol
AMOUNT: MASS 125 g
Name
Type
product
Smiles
NC1=NC=CC=C1C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 2.7%
Name
Type
product
Smiles
CCCCC(CCCC)C1=CC=CC(=N1)C1=NC(=CC=C1)C(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 35.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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